L-Ascorbic acid 2-sulfate dipotassium salt

Oxidative Stress Erythrocyte Hemolysis Antioxidant Efficacy

Choose this sulfated vitamin C derivative for its distinct antioxidant kinetics: superior inhibition of AAPH-induced erythrocyte hemolysis and sustained radical scavenging vs. AA, AA-2P, or AA-2G. With ≥98% purity, 33.5 g/L water solubility, and unique HPLC retention, it excels in oxidative stress assays, membrane lipid peroxidation models, and stable aqueous formulations. Validated LC quantification and urinary detection enable its use as a reference standard and metabolic tracer. Avoid experimental variability—procure the compound validated for your specific application.

Molecular Formula C6H6K2O9S
Molecular Weight 332.37 g/mol
CAS No. 52174-99-9
Cat. No. B1602617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Ascorbic acid 2-sulfate dipotassium salt
CAS52174-99-9
Molecular FormulaC6H6K2O9S
Molecular Weight332.37 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)OS(=O)(=O)[O-])[O-])O)O.[K+].[K+]
InChIInChI=1S/C6H8O9S.2K/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H,11,12,13);;/q;2*+1/p-2/t2-,4+;;/m0../s1
InChIKeyBXVMXUPHPZDIMH-YCWPWOODSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ascorbic Acid 2-Sulfate Dipotassium Salt (CAS 52174-99-9) for Research and Industrial Applications: Technical Specifications and Procurement Considerations


L-Ascorbic acid 2-sulfate dipotassium salt (CAS 52174-99-9) is a water-soluble, sulfated derivative of vitamin C, typically supplied as a solid with purity ≥98% [1]. The compound features a sulfate group at the C-2 position of the ascorbic acid backbone, with dipotassium counterions (molecular formula C6H6K2O9S, molecular weight 332.37 g/mol) [2]. This structural modification confers enhanced aqueous stability and solubility relative to the parent ascorbic acid molecule [3], while preserving core antioxidant functionality [4]. The compound is utilized as a research tool, analytical standard, and in select industrial applications including feed and cosmetic formulations [5].

Why L-Ascorbic Acid 2-Sulfate Dipotassium Salt Cannot Be Interchanged with Other Vitamin C Derivatives: Key Differentiators in Stability, Activity, and Analytical Behavior


Substituting L-ascorbic acid 2-sulfate dipotassium salt with other ascorbic acid derivatives—such as ascorbic acid (AA), ascorbic acid 2-phosphate (AA-2P), or ascorbic acid 2-glucoside (AA-2G)—without empirical validation introduces significant experimental and formulation risk. Despite sharing a common vitamin C core, these 2-O-substituted analogs exhibit divergent antioxidant kinetics [1], biological efficacy in oxidative stress models [2], chromatographic retention behavior [3], and physicochemical stability profiles [4]. The quantitative evidence below demonstrates that AA-2S does not simply function as a more stable vitamin C source; it possesses a distinct reactivity fingerprint that may alter experimental outcomes or product performance, mandating compound-specific selection criteria.

Quantitative Differentiation of L-Ascorbic Acid 2-Sulfate Dipotassium Salt: Head-to-Head Comparisons with AA, AA-2G, and AA-2P


Superior Inhibition of Oxidative Erythrocyte Hemolysis vs. Ascorbic Acid and AA-2G

In an AAPH-induced erythrocyte hemolysis model, ascorbic acid 2-sulfate (AA-2S) exhibited the highest inhibition efficiency among tested ascorbic acid derivatives, outperforming both unmodified ascorbic acid (AA) and ascorbic acid 2-glucoside (AA-2G) [1]. The relative inhibition potency order was reported as AA-2S ≥ Trolox = uric acid ≥ AA-2P ≥ AA-2G = AA > glutathione.

Oxidative Stress Erythrocyte Hemolysis Antioxidant Efficacy

Distinct Radical Scavenging Kinetics: Sustained Activity vs. Immediate Quenching by Ascorbic Acid

Unlike ascorbic acid (AA), which immediately quenches DPPH, ABTS+, and galvinoxyl radicals across all pH values tested, ascorbic acid 2-sulfate (AA-2S) exhibits slow and continuous radical scavenging activity against DPPH and ABTS+, and does not react with galvinoxyl radical at all [1]. The radical-scavenging profile of AA-2S more closely resembles that of uric acid and glutathione rather than AA.

Radical Scavenging Kinetics Antioxidant Mechanism

Chromatographic Resolution from AA, AA-2G, and AA-2P Enables Specific Quantification in Complex Matrices

An isocratic HPLC method utilizing a cyanopropyl column achieved baseline separation of ascorbic acid (AA), ascorbic acid 2-glucoside (AA-2G), ascorbic acid 2-phosphate (AA-2P), and ascorbic acid 2-sulfate (AA-2S) under identical conditions [1]. This separation permits simultaneous quantification of AA-2S and its structural analogs without interference.

Analytical Chemistry HPLC Method Development

Rapid High-Speed Liquid Chromatography Quantification with Low Detection Limit (40 ng)

A high-speed liquid chromatography method specifically for ascorbic acid 2-sulfate (AsS) achieves separation within 6 minutes and provides a detection limit of 40 ng, with precision less than ±2.0% [1]. The calibration equation was Y=0.31X+0.07 with a correlation coefficient of 0.999.

Analytical Method Quantification Quality Control

Enhanced Water Solubility (33.5 g/L) and Broader pH Stability Relative to Ascorbic Acid

Ascorbic acid 2-sulfate dipotassium salt demonstrates a water solubility of 33.5 g/L (calculated ALOGPS) [1] and is reported to maintain stability across a wide range of pH levels . In contrast, unmodified ascorbic acid is highly susceptible to oxidation and degradation, particularly at neutral and alkaline pH and in the presence of metal ions [2].

Physicochemical Properties Formulation Stability

Validated Analytical Method for AA-2S in Biological Matrices (Urine)

The high-speed liquid chromatography method was successfully applied to detect and quantify ascorbic acid 2-sulfate (AsS) in human urine samples, with peak identity confirmed by UV absorption spectra and thin-layer chromatography [1]. This establishes the compound's detectability in complex biological matrices using a validated protocol.

Bioanalysis Metabolite Detection Method Validation

Recommended Application Scenarios for L-Ascorbic Acid 2-Sulfate Dipotassium Salt Based on Evidence-Based Differentiation


Oxidative Stress Studies Requiring Sustained Radical Scavenging and Erythrocyte Protection

Based on its superior inhibition of AAPH-induced erythrocyte hemolysis and its sustained radical scavenging kinetics [1][2], L-ascorbic acid 2-sulfate dipotassium salt is the preferred ascorbic acid derivative for experiments modeling oxidative damage to red blood cells, studies of membrane lipid peroxidation, or any assay where a prolonged antioxidant effect is desired rather than immediate radical quenching. Its distinct kinetic profile makes it a valuable tool for dissecting antioxidant mechanisms under moderate oxidative stress conditions.

Analytical Method Development and Quality Control for Vitamin C Derivatives

The compound's established chromatographic resolution from AA, AA-2G, and AA-2P via isocratic HPLC [3], coupled with a validated rapid LC method for its specific quantification [4], makes it an essential reference standard for analytical laboratories developing methods for vitamin C derivative analysis. Procurement for use as a certified reference material in method validation, stability-indicating assays, or impurity profiling of ascorbic acid-based products is strongly supported by the available analytical evidence.

Aqueous Formulation Development Where Stability and Solubility Are Critical

With a calculated water solubility of 33.5 g/L and reported stability across a wide pH range [5], L-ascorbic acid 2-sulfate dipotassium salt is a superior choice for formulating aqueous antioxidant solutions, cell culture media supplements, or topical preparations where the instability of unmodified ascorbic acid would compromise product shelf-life. This is particularly relevant for industrial applications in cosmetic and feed additive manufacturing, where consistent, stable delivery of antioxidant activity is paramount.

In Vivo and Metabolic Tracking Studies of Vitamin C Derivatives

The validated detection of ascorbic acid 2-sulfate in human urine via high-speed LC [4] demonstrates its utility as a metabolic probe or tracer in studies investigating vitamin C metabolism, bioavailability, or urinary excretion profiles. Researchers requiring a stable, quantifiable vitamin C derivative for in vivo administration and subsequent bioanalysis can confidently select this compound, supported by existing analytical methodology for its detection in biological matrices.

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